(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
説明
特性
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7OS/c1-12-9-13(2)26(23-12)17-10-16(20-11-21-17)24-5-7-25(8-6-24)19(27)18-14(3)22-15(4)28-18/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPZCOFQPXYEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. They interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
生物活性
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.45 g/mol. The compound features a complex structure comprising a pyrazole ring, a pyrimidine moiety, a piperazine linker, and a thiazole group, which are known to contribute to its biological activity.
Antiproliferative Effects
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives can inhibit mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation in cancer cells such as MIA PaCa-2 .
The mechanism by which the compound exerts its biological effects is primarily through modulation of key signaling pathways involved in cell growth and survival. The inhibition of mTORC1 not only affects cellular proliferation but also induces autophagic processes that can selectively target cancer cells under metabolic stress .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole and thiazole components significantly influence the biological activity of the compound. For example, alterations in the substituents on the pyrimidine ring can enhance potency and selectivity against specific cancer types .
Study 1: Anticancer Activity
A study investigating the anticancer properties of similar pyrazole derivatives demonstrated that specific analogs exhibited submicromolar antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds effectively induced apoptosis and inhibited tumor growth when combined with standard chemotherapy agents like doxorubicin .
Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives, showing significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests that compounds related to our target may also possess therapeutic benefits in inflammatory conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.45 g/mol |
| CAS Number | Not specified |
| Antiproliferative Activity | Submicromolar |
| Mechanism | mTORC1 inhibition |
科学的研究の応用
Antitumor Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The presence of the thiazole ring may enhance these effects due to its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
Compounds similar to (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that such heterocyclic compounds can disrupt bacterial cell walls or inhibit essential enzymatic pathways, making them potential candidates for new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses . This could make it a useful agent in treating inflammatory diseases.
Case Study 1: Antitumor Screening
A recent study evaluated a series of pyrazole derivatives for their antitumor activity. Among them, compounds structurally related to (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone showed promising results against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of several thiazole-containing compounds. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this chemical scaffold .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The following compounds share partial structural or functional similarities:
| Compound Name & Structure | Key Features | Potential Applications/Findings | Reference |
|---|---|---|---|
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazolo[3,4-d]pyrimidine core; phenylamino group; methanone linker. | Pharmacological screening indicated kinase inhibition potential (exact targets unspecified). | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline core; pyridinyl methanone. | Demonstrated anti-inflammatory activity in preliminary assays. | |
| Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl | Dihydropyrazole; pyridinyl methanone. | Structural simplicity suggests utility as a synthetic intermediate for bioactive molecules. | |
| 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one | Piperazine linker; fluorophenyl group; acetylpyridine. | Highlighted in supplier databases for CNS-targeted drug development. |
Key Structural and Functional Differences
Core Heterocycles :
- The target compound uniquely combines pyrimidine and thiazole rings, unlike analogues in , which prioritize pyrazolo-pyrimidine or pyrazoline cores. The thiazole group may enhance metabolic stability compared to pyridine-based derivatives .
Linker Flexibility :
- The piperazine spacer in the target compound offers greater conformational flexibility than rigid acetyl or hydrazine linkers in , which could influence target selectivity.
Hypothetical Pharmacological Implications
- Kinase Inhibition: Pyrazolo-pyrimidine derivatives (e.g., ) often target ATP-binding sites in kinases. The thiazole-methanone group in the target compound may modulate electronic properties, enhancing interactions with hydrophobic kinase pockets.
- Antimicrobial Potential: Thiazole derivatives are known for disrupting bacterial cell membranes . The 2,4-dimethylthiazole moiety could confer broad-spectrum activity.
- Metabolic Stability: Piperazine and methylated heterocycles may reduce oxidative metabolism, extending half-life compared to non-methylated analogues .
準備方法
Thiazole Ring Formation
The 2,4-dimethylthiazole nucleus is synthesized via a Hantzsch thiazole synthesis, adapting protocols from substituted thiazole derivatives:
Step 1 : Condensation of 1-chloro-3,3-dimethylbutan-2-one with 1-methylthiourea in ethanol under reflux yields 2,4-dimethylthiazole (Compound A).
$$
\text{1-Chloro-3,3-dimethylbutan-2-one + 1-Methylthiourea} \xrightarrow{\text{EtOH, Δ}} \text{2,4-Dimethylthiazole (A)}
$$
Step 2 : Friedel-Crafts acylation of Compound A with acetyl chloride in the presence of AlCl₃ introduces the 5-acetyl group, yielding 5-acetyl-2,4-dimethylthiazole (Compound B).
Step 3 : Conversion of the acetyl group to a carbonyl chloride is achieved using oxalyl chloride (COCl)₂ and catalytic DMF in dichloromethane at 0°C:
$$
\text{5-Acetyl-2,4-dimethylthiazole (B)} \xrightarrow{\text{(COCl)₂, DMF, CH₂Cl₂}} \text{2,4-Dimethylthiazole-5-carbonyl chloride (C)}
$$
Preparation of 4-(6-Chloropyrimidin-4-yl)piperazine
Pyrimidine Ring Construction
The 6-chloropyrimidin-4-yl subunit is synthesized via a microwave-assisted cyclocondensation reaction:
Step 1 : Reaction of ethyl cyanoacetate with guanidine carbonate in ethanol under reflux forms 4,6-dihydroxypyrimidine (Compound D).
Step 2 : Chlorination using phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylaniline at 110°C yields 4,6-dichloropyrimidine (Compound E).
Step 3 : Selective substitution at the 4-position with piperazine in tetrahydrofuran (THF) at 60°C affords 4-(6-chloropyrimidin-4-yl)piperazine (Compound F):
$$
\text{4,6-Dichloropyrimidine (E) + Piperazine} \xrightarrow{\text{THF, 60°C}} \text{4-(6-Chloropyrimidin-4-yl)piperazine (F)}
$$
Final Coupling: Formation of the Methanone Bridge
Acylation of Piperazine
The piperazine nitrogen in Compound G is acylated with 2,4-dimethylthiazole-5-carbonyl chloride (Compound C) under Schotten-Baumann conditions:
Step 1 : Reaction of Compound G with Compound C in dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃) at 0°C provides the target compound after 6 hours:
$$
\text{Compound G + Compound C} \xrightarrow{\text{DCM, NaHCO₃, 0°C}} \text{(4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone}
$$
Purification : The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.3 minutes.
Optimization and Challenges
Microwave-Assisted Synthesis
Microwave irradiation (140°C, 45 min) during pyrimidine formation (Step 3.1) improved yields from 62% to 89% compared to conventional heating.
Steric Hindrance Mitigation
Bulky substituents on the pyrimidine and thiazole rings necessitated the use of high-dilution conditions during acylation (Step 5.1) to prevent diacylation byproducts.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves coupling a pyrazole-pyrimidine core with a piperazine-thiazole methanone moiety. Key steps include:
- Nucleophilic substitution : Reacting 3,5-dimethyl-1H-pyrazole with a halogenated pyrimidine precursor under reflux in DMF or THF with a base (e.g., KCO) to form the pyrimidine-pyrazole intermediate .
- Piperazine-thiazole coupling : Using a carbodiimide coupling agent (e.g., EDCI/HOBt) to link the pyrimidine-pyrazole intermediate to the thiazole-methanone fragment under inert conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/DMF) to achieve >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological approaches include:
- Spectroscopic analysis : H/C NMR to confirm substituent positions (e.g., pyrazole C-H protons at δ 6.2–6.8 ppm, thiazole methyl groups at δ 2.4–2.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 451.21) .
- X-ray crystallography : Resolving crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in pyrimidine-thiazole systems) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial bioactivity assessment should focus on:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition in kinase targets) using fluorescence polarization or radiometric assays .
- Cytotoxicity profiling : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Solubility and stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Strategies include:
- Substituent variation : Synthesizing analogs with modified pyrazole methyl groups (e.g., 3-CF vs. 3,5-diCH) or thiazole substituents (e.g., 4-Cl vs. 4-OCH) to assess steric/electronic effects .
- Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with pyrimidine N1) .
- In vitro-in vivo correlation : Comparing enzyme inhibition data (IC) with pharmacokinetic parameters (e.g., AUC, C) in rodent models .
Q. What computational methods are suitable for predicting this compound’s target interactions?
Advanced approaches involve:
- Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular Dynamics (MD) simulations : Simulating ligand-protein interactions (e.g., with CDK2 or EGFR kinases) over 100 ns trajectories to assess binding stability .
- QSAR modeling : Developing regression models using descriptors like logP, polar surface area, and topological indices to predict ADMET properties .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50 across cell lines)?
Mitigation strategies include:
- Assay standardization : Using identical cell passage numbers, serum conditions, and incubation times to reduce variability .
- Orthogonal validation : Cross-verifying results with alternative methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .
- Statistical analysis : Applying ANOVA or mixed-effects models to identify confounding variables (e.g., batch effects in reagent lots) .
Q. What experimental designs are recommended for studying metabolic pathways and degradation products?
Methodologies include:
- LC-MS/MS metabolomics : Identifying phase I/II metabolites in hepatocyte incubations (e.g., hydroxylation at pyrimidine C6 or glucuronidation of thiazole methyl groups) .
- Stable isotope tracing : Using C-labeled compound to track metabolic fate in vivo .
- Forced degradation studies : Exposing the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions to assess stability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
